molecular formula C12H17N B13136628 1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1S)-

1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1S)-

Cat. No.: B13136628
M. Wt: 175.27 g/mol
InChI Key: NPHWEMNGZGNWMP-LBPRGKRZSA-N
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Description

“1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1S)-” is an organic compound belonging to the class of amines. It features an indene backbone with an amine group attached to the first carbon and a 1-methylethyl group at the fourth position. The compound is chiral, with the (1S) configuration indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1S)-” typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene backbone.

    Amine Introduction: An amine group is introduced at the first carbon through a nucleophilic substitution reaction.

    Chiral Resolution: The (1S) configuration is achieved through chiral resolution techniques or asymmetric synthesis.

    Addition of 1-Methylethyl Group: The 1-methylethyl group is added at the fourth position using Friedel-Crafts alkylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: To achieve the dihydro form of the indene backbone.

    High-Pressure Reactions: To ensure the efficient introduction of functional groups.

    Purification Techniques: Such as crystallization or chromatography to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Fully saturated amines.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: It can bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals targeting specific pathways.

    Therapeutic Agents: Investigated for its potential therapeutic effects.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of various chemicals.

Mechanism of Action

The mechanism of action of “1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1S)-” involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Influencing biochemical pathways through inhibition or activation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1R)-: The enantiomer with the (1R) configuration.

    1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-: Without specific stereochemistry.

    1H-Inden-1-amine,2,3-dihydro-4-(1-ethyl)-: With an ethyl group instead of a 1-methylethyl group.

Uniqueness

    Chirality: The (1S) configuration provides unique stereochemical properties.

    Functional Groups: The presence of both an amine and a 1-methylethyl group offers distinct reactivity.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-4-propan-2-yl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H17N/c1-8(2)9-4-3-5-11-10(9)6-7-12(11)13/h3-5,8,12H,6-7,13H2,1-2H3/t12-/m0/s1

InChI Key

NPHWEMNGZGNWMP-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C1=CC=CC2=C1CC[C@@H]2N

Canonical SMILES

CC(C)C1=CC=CC2=C1CCC2N

Origin of Product

United States

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